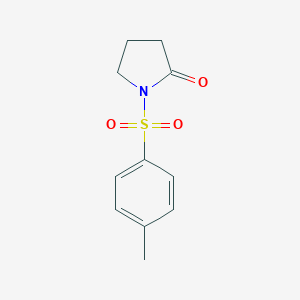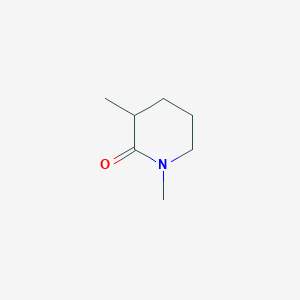
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl- is a chemical compound that is commonly referred to as protocatechuic aldehyde. It is a natural product that is found in various plants and has been used in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, there has been an increasing interest in the scientific community to study the potential applications of protocatechuic aldehyde in various fields.
作用机制
The mechanism of action of protocatechuic aldehyde is not fully understood, but studies have suggested that it may work by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to have a direct antioxidant effect by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Protocatechuic aldehyde has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to have a protective effect on the liver and reduce the risk of liver damage. In addition, it has been shown to have a hypoglycemic effect and may be useful in the treatment of diabetes.
实验室实验的优点和局限性
One of the advantages of using protocatechuic aldehyde in lab experiments is that it is a natural product and has low toxicity. It is also readily available and can be easily synthesized or extracted from natural sources. However, one of the limitations of using protocatechuic aldehyde in lab experiments is that its mechanism of action is not fully understood, and more research is needed to fully understand its potential applications.
未来方向
There are several future directions for the study of protocatechuic aldehyde. One area of interest is its potential applications in the treatment of cancer. Studies have shown that it may have anti-cancer properties and may be useful in the development of new cancer therapies. Another area of interest is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have suggested that it may have neuroprotective properties and may be useful in the development of new treatments for these diseases. Finally, there is also interest in studying the potential applications of protocatechuic aldehyde in the food industry, where it may be useful as a natural preservative or antioxidant.
In conclusion, protocatechuic aldehyde is a natural product that has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, and may have potential applications in the treatment of various diseases. While more research is needed to fully understand its mechanism of action and potential applications, protocatechuic aldehyde is a promising compound that may have important implications for human health and well-being.
合成方法
Protocatechuic aldehyde can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and microbial fermentation. The most commonly used method is the extraction from natural sources, where the compound is isolated from plants such as Salvia miltiorrhiza, which is commonly used in traditional Chinese medicine.
科学研究应用
Protocatechuic aldehyde has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food science. In medicine, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also suggested that protocatechuic aldehyde may have potential applications in the treatment of cardiovascular diseases, liver diseases, and diabetes.
属性
CAS 编号 |
10209-57-1 |
|---|---|
产品名称 |
1,3-Benzenedicarboxaldehyde, 2,4-dihydroxy-6-methyl- |
分子式 |
C9H8O4 |
分子量 |
180.16 g/mol |
IUPAC 名称 |
2,4-dihydroxy-6-methylbenzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-5-2-8(12)7(4-11)9(13)6(5)3-10/h2-4,12-13H,1H3 |
InChI 键 |
URPZJXUEQPBEPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C=O)O)C=O)O |
规范 SMILES |
CC1=CC(=C(C(=C1C=O)O)C=O)O |
同义词 |
2,4-Dihydroxy-6-methyl-1,3-benzenedicarbaldehyde |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)


![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
